Didit

Membrane protein topology Cross-linking Erythrocyte membrane

Didit (diisethionyl-3,3'-dithiobispropionimidate; CAS 78303-20-5) is a homobifunctional, amine-reactive protein cross-linking reagent distinguished by its dual functionality: it is both membrane-impermeant and cleavable. The molecule features an 8-atom spacer arm containing a central disulfide bond that can be reduced with agents such as dithiothreitol (DTT), and two terminal alkyl imidate groups that react with primary amines (e.g., lysine residues) to form amidine linkages.

Molecular Formula C10H20N2O8S4
Molecular Weight 424.5 g/mol
CAS No. 78303-20-5
Cat. No. B1202816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidit
CAS78303-20-5
SynonymsDIDIT
diisethionyl-3,3'-dithiobispropionimidate
Molecular FormulaC10H20N2O8S4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC(CSSCCC(=N)OCCS(=O)(=O)O)C(=N)OCCS(=O)(=O)O
InChIInChI=1S/C10H20N2O8S4/c11-9(19-3-7-23(13,14)15)1-5-21-22-6-2-10(12)20-4-8-24(16,17)18/h11-12H,1-8H2,(H,13,14,15)(H,16,17,18)
InChIKeyABBUUCUWKMITDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didit (CAS 78303-20-5): A Membrane-Impermeant, Cleavable Protein Cross-Linker for Asymmetric Membrane Topology Mapping


Didit (diisethionyl-3,3'-dithiobispropionimidate; CAS 78303-20-5) is a homobifunctional, amine-reactive protein cross-linking reagent distinguished by its dual functionality: it is both membrane-impermeant and cleavable [1]. The molecule features an 8-atom spacer arm containing a central disulfide bond that can be reduced with agents such as dithiothreitol (DTT), and two terminal alkyl imidate groups that react with primary amines (e.g., lysine residues) to form amidine linkages [1][2]. Its molecular formula is C10H20N2O8S4, with a molecular weight of 424.5 g/mol and a predicted LogP of -2.31, indicating high aqueous solubility and negligible membrane permeability . This compound was specifically designed to probe protein organization at one face of a biological membrane—a capability that most commercial cross-linkers lack [1].

Why Didit (CAS 78303-20-5) Cannot Be Replaced by Standard Cleavable Cross-Linkers in Membrane-Sidedness Studies


Substituting Didit with a generic cleavable cross-linker such as DSP (dithiobis(succinimidyl propionate)) or DTBP (dimethyl-3,3'-dithiobispropionimidate) will compromise experimental integrity in membrane topology assays. DSP is membrane-permeable and water-insoluble, leading to uncontrolled cross-linking of intracellular proteins . DTBP, while sharing the imidate chemistry with Didit, readily permeates membranes, resulting in a mixed signal from both cytoplasmic and extracytoplasmic faces [1]. Conversely, membrane-impermeant alternatives like DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) utilize NHS-ester chemistry that forms neutral amide bonds, thereby altering the native charge state of the cross-linked protein and potentially affecting structure or function [2][3]. Didit uniquely combines membrane impermeability with imidate-based cross-linking that preserves the positive charge on the target protein, enabling unambiguous, side-specific mapping of membrane protein interactions [1][3].

Quantitative Evidence for Didit (78303-20-5) Differentiation in Membrane Protein Cross-Linking


Membrane Impermeability: Exclusively Cross-Links Extracytoplasmic Band 3 Dimers in Intact Erythrocytes

Didit's membrane impermeability is definitively demonstrated by its selective cross-linking of band 3 (anion exchanger 1) subunits on the extracytoplasmic face of intact human erythrocytes, with zero cross-linking of cytoplasmic components. In contrast, when the membrane is disrupted (ghosts), Didit cross-links spectrin, band 3, band 6, and hemoglobin, matching the pattern of permeant cross-linkers [1][2]. This side-specificity is not achievable with membrane-permeable cross-linkers like DSP or DTBP, which cross-link proteins indiscriminately across the bilayer [1].

Membrane protein topology Cross-linking Erythrocyte membrane Band 3 Sidedness

Cleavability: Quantitative Reversal of Aldolase Oligomerization to Monomers

Didit's central disulfide bond is quantitatively cleavable under mild reducing conditions, a critical feature for downstream analysis of cross-linked complexes. When rabbit muscle aldolase (a tetramer) is cross-linked with Didit and electrophoresed under non-reducing conditions, distinct bands corresponding to dimers, trimers, and tetramers are observed. Pretreatment of the same cross-linked sample with dithiothreitol (DTT) prior to electrophoresis results in gels containing predominantly the aldolase monomer band [1][2]. This reversibility is essential for identifying the individual components of cross-linked complexes via two-dimensional electrophoresis (non-reducing first dimension, reducing second dimension) [2].

Cleavable cross-linker Disulfide reduction Aldolase Reversibility DTT

Charge Preservation: Didit Forms Positively Charged Amidines, Maintaining Native Protein pI

Didit belongs to the alkyl imidate class of cross-linkers, which react with primary amines to form amidine linkages. Unlike NHS-ester-based cross-linkers (e.g., DTSSP, DSP) that form neutral amide bonds, amidines remain positively charged at neutral pH, closely mimicking the charge of the original lysine ε-amino group [1][2]. Consequently, extensive cross-linking with Didit does not significantly alter the isoelectric point (pI) or overall charge profile of the target protein [2]. This is a critical advantage over DTSSP, which, while also membrane-impermeant, introduces uncharged amide linkages that can alter protein solubility, conformation, or binding interactions [2][3].

Amidine Charge preservation Isoelectric point Protein structure Imidate chemistry

High Aqueous Solubility: Didit's LogP of -2.31 Enables Physiological Buffer Compatibility

Didit is highly water-soluble, with a predicted LogP (octanol-water partition coefficient) of -2.31 . This extreme hydrophilicity ensures that it remains in the aqueous phase and does not partition into the lipid bilayer, a key determinant of its membrane impermeability. In comparison, DSP (dithiobis(succinimidyl propionate)) has a reported LogP of -1.66 and is both membrane-permeable and requires organic co-solvents (e.g., DMSO or DMF) for dissolution, which can perturb membrane structure . The high water solubility of Didit also simplifies experimental workflows, as it can be directly dissolved in aqueous buffers at physiological pH without the use of organic solvents.

Solubility LogP Hydrophilicity Formulation Membrane impermeant

Spectrin Cross-Linking Efficiency: Spectrin Is the Most Efficiently Cross-Linked Protein When Accessible

When erythrocyte membranes are disrupted (ghosts) to allow Didit access to the cytoplasmic face, spectrin is cross-linked with remarkably high efficiency, even before hemoglobin becomes detectable [1]. This high reactivity with spectrin confirms that Didit's lack of cross-linking in intact cells is due solely to its membrane impermeability, not to an inherent lack of reactivity with cytoplasmic targets. In intact cells, the complete absence of spectrin cross-linking provides a definitive negative control for sidedness experiments [1][2]. This property is not shared by permeant cross-linkers, which cross-link spectrin in both intact and disrupted membranes, confounding interpretation.

Spectrin Cross-linking efficiency Erythrocyte membrane Cytoskeleton Accessibility

High-Value Application Scenarios for Didit (78303-20-5) in Membrane Biology and Structural Proteomics


Mapping Extracytoplasmic Domain Interactions in Integral Membrane Proteins

Didit is the reagent of choice for determining the nearest-neighbor relationships of transmembrane proteins specifically at the extracellular or luminal face. Because it is membrane-impermeant, cross-linking is restricted to protein domains that project into the aqueous phase outside the cell, as demonstrated by its selective cross-linking of band 3 dimers in intact erythrocytes [1]. This application is critical for validating structural models of oligomeric membrane proteins (e.g., GPCRs, ion channels, transporters) and for mapping epitopes accessible to therapeutic antibodies.

Defining the Asymmetric Organization of the Erythrocyte Membrane Skeleton

The erythrocyte membrane has been a paradigm for studying membrane-cytoskeleton interactions. Didit enables the unambiguous assignment of spectrin, ankyrin, and actin interactions to the cytoplasmic face, while simultaneously identifying extracellular interactions of band 3. The complete absence of spectrin cross-linking in intact cells treated with Didit provides a definitive negative control for membrane integrity [1][2]. This approach is directly applicable to other cell types for studying the asymmetry of membrane-associated cytoskeletal networks.

Quality Control of Membrane Vesicle Orientation (Right-Side-Out vs. Inside-Out)

When preparing membrane vesicles for transport assays or reconstitution studies, determining the orientation (right-side-out vs. inside-out) is essential. Didit serves as a diagnostic tool: cross-linking of a known extracellular epitope (e.g., band 3 exofacial domain) confirms right-side-out orientation, while cross-linking of spectrin confirms inside-out orientation. This binary readout, grounded in the quantitative data from intact erythrocyte studies [1][2], allows researchers to validate vesicle preparations with high confidence.

Reversible Cross-Linking for Two-Dimensional Diagonal Electrophoresis (2D-DDE)

Two-dimensional diagonal electrophoresis (non-reducing first dimension, reducing second dimension) is a powerful technique for identifying the components of cross-linked complexes. Didit's cleavable disulfide bond makes it an ideal reagent for this workflow. Proteins that fall off the diagonal after reduction are identified as members of cross-linked complexes, enabling the construction of protein interaction maps specifically at one membrane face [2]. This application is widely used in membrane proteomics and interactomics.

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